molecular formula C8H9ClN2O2 B15176292 Benzenemethanamine, 3-chloro-N-methyl-5-nitro- CAS No. 90390-38-8

Benzenemethanamine, 3-chloro-N-methyl-5-nitro-

Cat. No.: B15176292
CAS No.: 90390-38-8
M. Wt: 200.62 g/mol
InChI Key: OLZHZVFRPFXSHG-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-N-methyl-5-nitro- (referred to as "the compound" hereafter) is a substituted benzylamine derivative with a chloro group at position 3, a nitro group at position 5, and a methyl group attached to the amine nitrogen.

Properties

CAS No.

90390-38-8

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

1-(3-chloro-5-nitrophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9ClN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3

InChI Key

OLZHZVFRPFXSHG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of benzenemethanamine, 3-chloro-N-methyl-5-nitro- typically begins with the nitration of benzenemethanamine

    Chlorination: The next step involves the chlorination of the nitrated benzenemethanamine. This can be achieved using chlorine gas (Cl2) or other chlorinating agents such as thionyl chloride (SOCl2) in the presence of a catalyst.

    N-Methylation: The final step is the N-methylation of the chlorinated and nitrated benzenemethanamine. This can be done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of benzenemethanamine, 3-chloro-N-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenemethanamine, 3-chloro-N-methyl-5-nitro- can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group in benzenemethanamine, 3-chloro-N-methyl-5-nitro- can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom in benzenemethanamine, 3-chloro-N-methyl-5-nitro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted benzenemethanamine derivatives

Scientific Research Applications

Chemistry: Benzenemethanamine, 3-chloro-N-methyl-5-nitro- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, benzenemethanamine, 3-chloro-N-methyl-5-nitro- is studied for its potential biological activities. It is investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its derivatives are studied for their therapeutic effects and potential as drug candidates.

Industry: In the industrial sector, benzenemethanamine, 3-chloro-N-methyl-5-nitro- is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of benzenemethanamine, 3-chloro-N-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and N-methyl groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with six structurally related benzenemethanamine derivatives, focusing on substituent effects, molecular properties, and inferred applications.

3-Bromo-5-chloro-2-methoxy-N-methylbenzenemethanamine (CAS 1082945-36-5)

  • Substituents : Bromo (position 3), chloro (position 5), methoxy (position 2), N-methyl.
  • Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce polarity and alter binding affinity in biological systems.
  • Inferred Applications : Likely explored as a bioactive intermediate due to halogen and methoxy motifs common in drug discovery .

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7)

  • Substituents : Benzyl and methyl groups on the amine, chloro (position 2), chloromethyl (position 5), methoxy (position 3).
  • The chloromethyl substituent introduces a reactive site for further functionalization.
  • Inferred Applications : Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals, given its halogenated and alkylated structure .

Phenoxybenzamine Hydrochloride (CAS 63-92-3)

  • Substituents: N-(2-chloroethyl), N-(1-methyl-2-phenoxyethyl), hydrochloride salt.
  • Key Differences: The phenoxyethyl and chloroethyl groups enhance lipophilicity and alkylating capacity, critical for its pharmacological action as an alpha-adrenergic blocker.

N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine (ID 1909)

  • Substituents: Similar to Phenoxybenzamine but without the hydrochloride salt.
  • Key Differences : The absence of a counterion may affect solubility and bioavailability.
  • Inferred Applications: Likely a precursor to Phenoxybenzamine, emphasizing the role of salt formation in drug development .

Benzenemethanamine, 3-fluoro

  • Substituents : Fluoro (position 3).
  • Key Differences : Fluorine’s high electronegativity increases the compound’s polarity and metabolic stability compared to chloro-substituted analogs.
  • Inferred Applications: Potential use in radiopharmaceuticals or as a fluorine-containing building block in drug design .

Benzenamine, N-ethyl-2-methyl-5-nitro (CAS 56288-95-0)

  • Substituents : Ethyl (amine), methyl (position 2), nitro (position 5).
  • Key Differences : The absence of a benzylamine backbone and presence of a nitro group at position 5 suggest distinct electronic properties, such as enhanced acidity.
  • Inferred Applications : Possible use in dye synthesis or as a nitroaromatic intermediate .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Inferred Applications
3-Chloro-N-methyl-5-nitrobenzenemethanamine Not provided C₈H₈ClN₂O₂ Cl (3), NO₂ (5), N-CH₃ ~202.6 (calculated) Pharmaceutical intermediate
3-Bromo-5-chloro-2-methoxy-N-methylbenzenemethanamine 1082945-36-5 C₉H₁₁BrClNO Br (3), Cl (5), OCH₃ (2), N-CH₃ 276.55 Bioactive agent
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 67402-49-7 C₁₇H₁₈Cl₂NO Cl (2), CH₂Cl (5), OCH₃ (3), N-Benzyl 338.24 Synthetic intermediate
Phenoxybenzamine hydrochloride 63-92-3 C₁₈H₂₂Cl₂N₂O·HCl N-(2-chloroethyl), N-(phenoxyethyl) 403.74 Alpha-blocker drug
Benzenemethanamine, 3-fluoro Not provided C₇H₈FN F (3) ~139.1 (calculated) Radiopharmaceutical precursor
Benzenamine, N-ethyl-2-methyl-5-nitro 56288-95-0 C₉H₁₂N₂O₂ NO₂ (5), CH₃ (2), N-C₂H₅ 180.20 Dye intermediate

Key Research Findings and Implications

Substituent Effects :

  • Nitro Groups : Enhance electrophilicity, making the compound a candidate for nucleophilic aromatic substitution (e.g., in the synthesis of dyes or explosives) .
  • Halogens (Cl, Br, F) : Influence lipophilicity and binding interactions; chloro and bromo groups are common in bioactive molecules, while fluoro improves metabolic stability .
  • Methoxy Groups : Electron-donating effects stabilize aromatic rings but may reduce reactivity compared to nitro or halogen substituents .

Pharmacological Potential: Phenoxybenzamine’s clinical success underscores the therapeutic viability of benzenemethanamine derivatives with complex substituents . The target compound’s nitro group may limit its direct pharmacological use due to toxicity concerns but could serve as a precursor for reduced amine derivatives .

Synthetic Utility :

  • Compounds with chloromethyl or benzyl groups (e.g., CAS 67402-49-7) are valuable intermediates for further functionalization, such as cross-coupling reactions .

Biological Activity

Benzenemethanamine, 3-chloro-N-methyl-5-nitro- (CAS No. 33219-61-7) is a compound of significant interest in both organic synthesis and biological research due to its unique structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with a chlorine atom, a nitro group, and an N-methyl amine group. The synthesis typically involves:

  • Nitration : Introduction of the nitro group to benzenemethanamine.
  • Chlorination : Chlorine is added to the nitrated compound using agents like thionyl chloride.
  • N-Methylation : The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

The biological activity of benzenemethanamine, 3-chloro-N-methyl-5-nitro- is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The chlorine and N-methyl groups enhance the compound's reactivity and specificity towards molecular targets.

Antimicrobial Properties

Research indicates that benzenemethanamine, 3-chloro-N-methyl-5-nitro- exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported its efficacy against common fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Potential

Benzenemethanamine, 3-chloro-N-methyl-5-nitro- has been investigated for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving caspase activation and disruption of microtubule assembly .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial effects against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed at concentrations above 100 µg/mL.
  • Anticancer Study :
    • Objective : To assess the apoptosis-inducing effects on breast cancer cells.
    • Method : MDA-MB-231 cells were treated with varying concentrations (1 µM to 10 µM).
    • Results : Enhanced caspase-3 activity was recorded at 10 µM, confirming apoptosis induction .

Comparative Analysis

The following table summarizes the biological activities of benzenemethanamine derivatives compared to similar compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
Benzenemethanamine, 3-chloro-N-methyl-5-nitro-YesYesYes
Benzenemethanamine, 3-chloro-5-nitro-ModerateNoNo
Benzenemethanamine, N-methyl-5-nitro-LowYesModerate

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